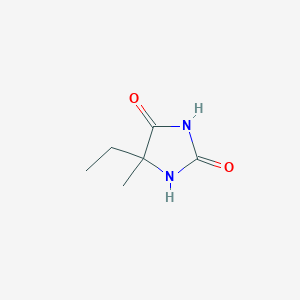

5-Ethyl-5-methylhydantoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1020. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRBQDMBFFHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041368 | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5394-36-5 | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9434G2C47P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Ethyl-5-methylhydantoin: Properties, Structure, and Synthesis

This document provides a comprehensive technical overview of 5-Ethyl-5-methylhydantoin, a heterocyclic compound of significant interest in chemical synthesis and various industrial applications. As researchers and development professionals, a deep understanding of a molecule's fundamental properties, structure, and synthesis pathways is paramount for its effective utilization. This guide moves beyond simple data recitation to offer field-proven insights into the causality behind its characteristics and the practicalities of its laboratory-scale preparation and analysis.

Core Chemical Identity and Structure

This compound, also known by synonyms such as MEH and 5-Methyl-5-ethylhydantoin, is a disubstituted hydantoin.[1][2] The hydantoin core, an imidazolidine-2,4-dione ring, is a privileged structure in medicinal chemistry, though this specific derivative finds its primary utility as a versatile chemical intermediate.[3]

| Identifier | Value | Source(s) |

| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [1] |

| CAS Number | 5394-36-5 | [1][4][5][6] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][7][8] |

| Molecular Weight | 142.16 g/mol | [1][2][7][8] |

| Canonical SMILES | CCC1(C(=O)NC(=O)N1)C | [1] |

| InChIKey | VSJRBQDMBFFHMC-UHFFFAOYSA-N | [1] |

Structural Elucidation

The structure of this compound is defined by a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. The key feature is the quaternary carbon at the C5 position, which is substituted with both an ethyl and a methyl group. This C5 carbon is a stereocenter, meaning the molecule is chiral. Commercially, it is typically supplied and utilized as a racemic mixture of its (R)- and (S)-enantiomers.[9] The presence of two N-H protons and two carbonyl groups allows for significant hydrogen bonding, which dictates many of its physical properties.

Physicochemical Properties: A Quantitative Overview

Understanding the physical properties of a compound is critical for process design, formulation, and predicting its behavior in various systems. The data below is synthesized from multiple authoritative sources to provide a reliable profile.

| Property | Value | Notes and Insights |

| Appearance | White crystalline powder or pellets/large crystals. | The morphology can depend on the crystallization conditions. For analytical purposes, a fine, homogenous powder is preferred. |

| Melting Point | 144–150 °C | [7][10][11] This relatively high melting point is indicative of a stable crystal lattice, reinforced by intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules. |

| Solubility | Water: ~5 g/L at 25 °C.[4] Highly soluble in hot water.[12] | Moderate ambient water solubility is attributed to hydrogen bonding with water molecules. The significant increase in solubility with temperature is a key parameter for purification by recrystallization. |

| Density | ~1.095 g/cm³ | [4] This value is consistent with typical molecular packing for organic compounds of this size and structure. |

Synthesis: The Bucherer-Bergs Reaction

The most reliable and common method for synthesizing 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction is valued for its operational simplicity and good yields. The choice of this pathway is based on the ready availability of the starting ketone (butan-2-one) and the reaction's robustness.

The overall transformation involves the reaction of a ketone with ammonium carbonate and a cyanide source, such as potassium cyanide. The industrial synthesis also employs this well-established method.[4]

Caption: Standard analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton spectrum is expected to show:

-

A triplet (~0.8 ppm) for the three protons of the ethyl group's methyl (CH₃).

-

A quartet (~1.6-1.8 ppm) for the two methylene protons (CH₂) of the ethyl group.

-

A singlet (~1.3 ppm) for the three protons of the C5-methyl group.

-

Two broad singlets for the N-H protons of the hydantoin ring (variable chemical shift, ~7.8 and ~10.5 ppm in DMSO-d₆).

-

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton:

-

Signals for the ethyl group carbons (~8 ppm for CH₃, ~30 ppm for CH₂).

-

A signal for the C5-methyl carbon (~25 ppm).

-

A signal for the quaternary C5 carbon (~65 ppm).

-

Two distinct signals for the two carbonyl carbons (C2 and C4) in the range of ~157 ppm and ~175 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. [13]A solid-state (KBr pellet or ATR) spectrum of this compound will prominently feature:

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the amine N-H bonds in the hydantoin ring.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and methyl groups.

-

C=O Stretching: Two strong, distinct absorption bands are expected in the region of 1700-1780 cm⁻¹. The presence of two peaks is characteristic of the asymmetric and symmetric stretching of the two carbonyl groups in the hydantoin ring. [14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the electron ionization (EI) spectrum should show a molecular ion peak (M⁺) at an m/z of 142, corresponding to the molecular weight of the compound. [1][15]* Common fragmentation patterns would involve the loss of the ethyl group (M-29) or the methyl group (M-15).

Applications and Field Insights

While the hydantoin scaffold is common in pharmaceuticals, the primary application of this compound is as a chemical intermediate. [3]Its stable structure and reactive N-H groups make it a valuable building block for more complex molecules.

-

Water Treatment: A significant industrial use is in the synthesis of halogenated derivatives, such as 1,3-Dichloro-5-ethyl-5-methylhydantoin. [16]These N-halo compounds are stable solids that act as sources of free halogen in water, serving as effective disinfecting and sanitizing agents. [3]* Chemical Synthesis: It serves as a precursor in research and development for creating novel compounds. The N-H protons can be deprotonated and alkylated to introduce new functionalities, expanding its synthetic utility.

-

Antimicrobial Research: The compound itself has been investigated for potential antimicrobial properties, which are greatly enhanced upon halogenation. [4]

Safety and Handling

As with any chemical, proper handling is essential. This compound is harmful if swallowed. [1]* Handling: Work in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid creating dust. [17]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [17]* Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local regulations. [17]

References

- PubChem. This compound | C6H10N2O2 | CID 82162. PubChem. [Link]

- ChemBK. This compound. ChemBK. [Link]

- Stenutz. This compound. Stenutz. [Link]

- Specialty Chemicals. The Chemical Intermediate Advantage: Sourcing this compound. Specialty Chemicals. [Link]

- Organic Syntheses. 5,5-Dimethylhydantoin. Organic Syntheses. [Link]

- Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. [Link]

- Global Substance Registration System. This compound. GSRS. [Link]

- Tshiluka, T., et al. Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research. [Link]

- PubChemLite. This compound (C6H10N2O2). PubChemLite. [Link]

- PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com. [Link]

- Beilstein Journal of Organic Chemistry. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Beilstein Journal of Organic Chemistry. [Link]

- MilliporeSigma. This compound, 1 X 1 g. MilliporeSigma. [Link]

- Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

- Análisis Vínicos. This compound. Análisis Vínicos. [Link]

- IOSR Journal of Applied Chemistry. Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR-JAC. [Link]

- Wikipedia.

Sources

- 1. This compound | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 5394-36-5 [smolecule.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Análisis Vínicos [analisisvinicos.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 5-乙基-5-甲基乙内酰脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. alkalisci.com [alkalisci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. iosrjournals.org [iosrjournals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. PubChemLite - this compound (C6H10N2O2) [pubchemlite.lcsb.uni.lu]

- 16. Dichloro-5-ethyl-5-methylhydantoin | 89415-87-2 [chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

Synthesis pathways for 5-Ethyl-5-methylhydantoin

An In-depth Technical Guide to the Synthesis of 5-Ethyl-5-methylhydantoin

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the primary synthetic pathways for this compound (CAS: 5394-36-5), a key heterocyclic compound.[1][2] Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple procedural outlines to dissect the underlying chemical principles, justify methodological choices, and offer a comparative analysis of established and modern synthetic strategies.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₁₀N₂O₂, belongs to the hydantoin class of compounds, characterized by a five-membered imidazolidine-2,4-dione ring.[1][3] Its structure features ethyl and methyl groups at the C5 position, conferring specific physical and chemical properties. While recognized for its application as a biocidal agent in water treatment and as a component in corrosion inhibitors, its primary value in drug development and specialty chemical manufacturing lies in its role as a versatile chemical intermediate.[3][4] The stable yet reactive nature of the hydantoin scaffold makes it an attractive building block for the synthesis of more complex molecules and for the generation of compound libraries in drug discovery programs.[4][5]

The synthesis of 5,5-disubstituted hydantoins is a cornerstone of heterocyclic chemistry, with the Bucherer-Bergs reaction representing the most prominent and historically significant approach.[6][7] This guide will focus principally on this classical method while also exploring related pathways and modern advancements that offer improvements in reaction time, yield, and environmental impact.

The Bucherer-Bergs Reaction: A Classic, One-Pot Synthesis

The Bucherer-Bergs reaction, first patented by Bergs in 1929 and later refined by Bucherer, remains the most convenient and widely used method for preparing 5,5-disubstituted hydantoins.[6][8] It is a multicomponent reaction valued for its operational simplicity and the accessibility of its starting materials.[6][9]

Mechanistic Principles

The reaction condenses a ketone (in this case, 2-butanone) with potassium cyanide (or sodium cyanide) and ammonium carbonate to form the hydantoin ring in a single pot.[7][8] The mechanism, while seemingly direct, proceeds through several key intermediates:

-

Cyanohydrin Formation: The ketone, 2-butanone, reacts with cyanide to form the corresponding cyanohydrin intermediate.

-

Aminonitrile Formation: The cyanohydrin then reacts with ammonia (generated in situ from ammonium carbonate) to yield an α-aminonitrile.[5] This step is analogous to the first stage of the Strecker synthesis.[9]

-

Carbamic Acid Formation & Cyclization: The aminonitrile undergoes a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[8] This is followed by a rapid intramolecular ring-closing to a 5-imino-oxazolidin-2-one intermediate.

-

Rearrangement: The final step involves the rearrangement of the 5-imino-oxazolidin-2-one, via an isocyanate intermediate, to yield the thermodynamically stable this compound product.[8]

The causality behind this one-pot efficiency lies in the equilibrium dynamics of ammonium carbonate in the aqueous solution, which provides both the ammonia and carbon dioxide necessary to drive the reaction from the initial ketone to the final heterocyclic product.

Caption: The Bucherer-Bergs reaction pathway.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 5,5-disubstituted hydantoins.[10][11]

Materials:

-

2-Butanone (Methyl Ethyl Ketone)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-butanone (0.1 mol), sodium cyanide (0.15 mol), and ammonium carbonate (0.15 mol) in a mixture of 60 mL ethanol and 60 mL water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[11]

-

Heat the reaction mixture to 60-70°C and stir for 24 hours.[6][11] Industrial preparations may optimize this at 70-80°C for 2-5 hours.[3]

-

After the reaction period, cool the mixture to room temperature.

-

CRITICAL STEP (in fume hood): Slowly and carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-6.5 to neutralize excess carbonate and facilitate precipitation.[11]

-

Cool the mixture in an ice bath to maximize the precipitation of the crude product.

-

Filter the resulting white crystals using suction filtration and wash the filter cake with cold water.

-

Purification: Recrystallize the crude product from a minimal amount of boiling 50% ethanol or hot water.[10][11] For colored impurities, the hot solution can be treated with activated charcoal (Norit) and filtered hot before cooling.[10]

-

Dry the purified crystals under vacuum to obtain this compound.

Trustworthiness: This protocol is self-validating. The success of the reaction is indicated by the precipitation of a solid upon acidification. The purity can be readily assessed by measuring the melting point (literature: 144-150°C) and confirmed using standard analytical techniques.[2][12]

The Strecker Synthesis Pathway

The Strecker synthesis, discovered by Adolph Strecker in 1850, is a foundational method for producing α-amino acids from aldehydes or ketones.[13][14] Its initial product, an α-aminonitrile, is a direct intermediate in the Bucherer-Bergs reaction, making the two syntheses mechanistically intertwined.[9][15]

Two-Stage Conceptual Framework

The synthesis of this compound via a Strecker-like approach can be envisioned as a two-part process:

-

α-Aminonitrile Formation: 2-butanone reacts with ammonia and hydrogen cyanide (or a cyanide salt) to form 5-amino-5-cyano-hexane.[13][16] This is the core Strecker reaction.

-

Cyclization: The resulting α-aminonitrile is then reacted with a source of carbonyl, such as carbon dioxide or phosgene, to introduce the C2 carbonyl of the hydantoin ring and induce cyclization.

Caption: Two-stage synthesis via a Strecker intermediate.

The Bucherer-Bergs reaction is essentially an elegant, one-pot telescoped version of this process where ammonium carbonate serves as the source for both the ammonia and the carbon dioxide equivalent required for cyclization.

Modern and Alternative Synthetic Methods

While the Bucherer-Bergs reaction is robust, research into process intensification and green chemistry has led to several alternative approaches.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the reaction. Studies show that the synthesis of this compound can be completed in just 2-5 minutes with yields ranging from 76-89%.[3] This method offers a significant advantage in terms of speed and energy efficiency, making it ideal for high-throughput synthesis in research settings.

-

Ultrasonic Irradiation: Another green chemistry approach involves ultrasonic-assisted synthesis. This method promotes the reaction through cavitation-induced enhancement, allowing it to proceed at room temperature with short reaction times (30-60 minutes) and high yields (75-98%).[3][8]

-

Modified Bucherer-Bergs Reactions: For creating diverse chemical libraries, modified versions of the Bucherer-Bergs reaction have been developed. One such variation involves treating nitriles with organometallic reagents (like Grignard or organolithium reagents) followed by the addition of KCN/(NH₄)₂CO₃ to generate 5,5'-disubstituted hydantoins with greater structural variety.[17]

Comparative Analysis of Synthesis Pathways

| Parameter | Bucherer-Bergs (Conventional) | Bucherer-Bergs (Industrial) | Microwave-Assisted | Ultrasonic Irradiation |

| Starting Materials | 2-Butanone, KCN/NaCN, (NH₄)₂CO₃ | 2-Butanone, KCN/NaCN, (NH₄)₂CO₃ | 2-Butanone, KCN/NaCN, (NH₄)₂CO₃ | 2-Butanone, KCN/NaCN, (NH₄)₂CO₃ |

| Reaction Time | ~24 hours[11] | 2-5 hours[3] | 2-5 minutes[3] | 30-60 minutes[3] |

| Temperature | 60-70°C[6] | 70-80°C[3] | Elevated (Microwave specific) | Room Temperature[3] |

| Pressure | Atmospheric | 1-2 bar[3] | Sealed Vessel (Elevated) | Atmospheric |

| Typical Yield | Good to Excellent | 80-90%[3] | 76-89%[3] | 75-98%[3] |

| Key Advantages | Simplicity, one-pot, low cost | Optimized for scale, high throughput | Extremely rapid, energy efficient | Green method, mild conditions |

| Key Disadvantages | Long reaction time, use of toxic cyanide | Energy intensive, use of toxic cyanide | Requires specialized equipment | Requires specialized equipment |

Conclusion

The synthesis of this compound is dominated by the Bucherer-Bergs reaction, a testament to its efficiency, simplicity, and scalability.[7] This multicomponent reaction provides a direct and high-yielding route from readily available starting materials, making it the preferred method for both laboratory and industrial production.[3][6] Modern advancements using microwave and ultrasonic technologies offer compelling green alternatives that drastically reduce reaction times and energy consumption. For the practicing scientist, the choice of method will depend on the desired scale, available equipment, and time constraints, but the foundational chemistry of the Bucherer-Bergs pathway remains the central and most critical principle to master.

References

- Smolecule. (n.d.). Buy this compound | 5394-36-5.

- Wikipedia. (2023). Bucherer–Bergs reaction.

- Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206.

- Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(11), 3235-3240.

- Marull, M., & Schlosser, M. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry, 24(28), 7217-7227.

- Sarkanj, A., & Molnar, M. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(9), 11420-11446.

- Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. SciSpace.

- Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. RSC Publishing.

- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

- PubChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Intermediate Advantage: Sourcing this compound.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.

- NROChemistry. (n.d.). Strecker Synthesis.

- Tshiluka, T. R., et al. (2020). Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research, 44(3-4), 1-6.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- Stenutz. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.

- ChemBK. (2024). This compound.

- Wikipedia. (2023). Strecker amino acid synthesis.

- Miteva, D., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 11(8), 949.

- Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.

Sources

- 1. This compound | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 5394-36-5 [sigmaaldrich.com]

- 3. Buy this compound | 5394-36-5 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. chembk.com [chembk.com]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. chemistnotes.com [chemistnotes.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 17. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents [organic-chemistry.org]

An In-depth Technical Guide to 5-Ethyl-5-methylhydantoin: Properties and Protocols

Introduction

5-Ethyl-5-methylhydantoin, a derivative of the heterocyclic compound hydantoin, is a molecule of significant interest in synthetic and medicinal chemistry. Its structural motif is a cornerstone in the development of various biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

The hydantoin core, a five-membered ring containing two nitrogen atoms, imparts a unique combination of stability and reactivity. The substituents at the 5-position, in this case, an ethyl and a methyl group, play a crucial role in defining the molecule's steric and electronic properties, which in turn influence its biological activity and physical characteristics. This document will delve into these aspects, providing a robust technical resource for laboratory applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [1] |

| Synonyms | 5-Methyl-5-ethylhydantoin, Methylethylhydantoin | [1] |

| CAS Number | 16820-12-5 (Active), 5394-36-5 (Deprecated) | [1] |

| Molecular Formula | C₆H₁₀N₂O₂ | [2] |

| Molecular Weight | 142.16 g/mol | [2] |

| Appearance | White crystalline powder, liquid, or pellets/large crystals | [1] |

| Melting Point | 144-150 °C | [3] |

| Boiling Point | ~259.72 °C (estimated) | [4] |

| Density | ~1.095 - 1.23 g/cm³ | [4] |

| Solubility | Moderately soluble in water (~5 g/L at 25 °C) | [4] |

| pKa | (Not experimentally determined) |

Structure

The foundational structure of this compound is the imidazolidine-2,4-dione ring. The carbon at the 5-position is a chiral center, though the compound is typically supplied as a racemic mixture.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of related hydantoins. [5] Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine 2-butanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically allowed to proceed for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done slowly and with caution, as it will generate hydrogen cyanide gas.

-

Isolation: The product will precipitate out of the solution upon cooling and acidification. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups, as well as the N-H protons of the hydantoin ring. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methyl group at the 5-position will appear as a singlet. The N-H protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons, the quaternary carbon at the 5-position, and the carbons of the ethyl and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretching: Two strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the two carbonyl groups of the hydantoin ring.

-

C-N stretching: Bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will be dictated by the stability of the resulting carbocations. Common fragmentation pathways include the loss of the ethyl group (M-29) and the methyl group (M-15).

Chemical Stability and Degradation

The hydantoin ring is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the ring to form the corresponding amino acid derivative.

Studies on halogenated hydantoins have shown that they can undergo thermal decomposition, producing gases such as nitrogen oxides and cyanides. [5]While this compound is not halogenated, it is prudent to consider its thermal stability, especially if it is to be used in applications involving elevated temperatures. It is recommended to store the compound in a cool, dry place away from strong acids and bases to prevent degradation.

Conclusion

This compound is a valuable building block in organic synthesis with a well-defined set of physical and chemical properties. Its synthesis via the robust Bucherer-Bergs reaction is efficient and scalable. The analytical techniques described in this guide provide the necessary tools for its characterization and quality control. A thorough understanding of its properties and reactivity is essential for its successful application in research and development, particularly in the pursuit of novel therapeutic agents.

References

- Organic Syntheses Procedure. 5,5-Dimethylhydantoin.

- MDPI. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations.

- PMC - NIH. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

- Semantic Scholar. SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- PubMed - NIH. 5,5-disubstituted hydantoins: syntheses and anti-HIV activity.

- Chemguide. mass spectra - fragmentation patterns.

- ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5.

- PubChem. 5-Methylhydantoin.

- ResearchGate. Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ).

- YouTube. Fragmentation in Mass Spectrometry.

- MSU chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Elsevier. Basic 1H- and 13C-NMR Spectroscopy.

- ResearchGate. Thermal-Mediated Synthesis of Hydantoin Derivatives from Amino Acids via Carbodiimide Reagents.

- ResearchGate. FTIR vibrational modes and their assignments.

- Stenutz. This compound.

- PubChem. This compound.

- PubMed. Molecular structure analysis and spectroscopic characterization of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations.

- ACS Publications. The Chemistry of the Hydantoins.

- Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Portal. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents.

- MSU chemistry. Infrared Spectroscopy.

- PubMed. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template.

- iarjset. Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone.

- Semantic Scholar. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.

- EHU. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template.

- Wikipedia. Potassium cyanide.

- PMC - NIH. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran.

Sources

An In-depth Technical Guide to 5-Ethyl-5-methylhydantoin (CAS: 5394-36-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethyl-5-methylhydantoin, a heterocyclic compound with significant applications as a chemical intermediate. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and safety protocols, offering field-proven insights to support research and development activities.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 5-ethyl-5-methylimidazolidine-2,4-dione, is a disubstituted hydantoin derivative.[1] The hydantoin ring system is a notable scaffold in medicinal chemistry, often associated with a range of biological activities. The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups.

The specific substitutions at the C5 position—an ethyl and a methyl group—define its unique chemical identity and physical characteristics. These properties are critical for determining its reactivity, solubility, and appropriate handling and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5394-36-5 | [1][2] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][3][4] |

| Molecular Weight | 142.16 g/mol | [1][2][3] |

| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [1] |

| Appearance | Off-white powder/solid; Pellets or Large Crystals | [1][5] |

| Melting Point | 144-150 °C | [2][3][4] |

| Water Solubility | Approx. 5 g/L at 25°C | [6] |

| SMILES | CCC1(C(=O)NC(=O)N1)C | [1][2] |

| InChIKey | VSJRBQDMBFFHMC-UHFFFAOYSA-N |[1][2] |

Synthesis and Manufacturing Landscape

The primary industrial route for synthesizing this compound is the Bucherer-Bergs reaction . This well-established multicomponent reaction offers an efficient pathway to various 5,5-disubstituted hydantoins. The reaction's robustness and atom economy make it suitable for large-scale production.

The synthesis begins with butan-2-one (methyl ethyl ketone), which reacts with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. The ketone serves as the source of the C5-substituents, while the cyanide and ammonium carbonate provide the core atoms for the hydantoin ring.

A generalized reaction scheme is as follows: Butan-2-one + KCN + (NH₄)₂CO₃ → this compound + Byproducts

This one-pot synthesis is a cornerstone of hydantoin chemistry. Industrial processes are optimized for temperature (typically 70-80°C) and pressure to achieve high yields, often in the range of 80-90%.[6] Modern, greener alternatives utilizing microwave or ultrasonic irradiation have also been explored to shorten reaction times and improve yields under milder conditions.[6]

A related, classical method involves the reaction of the corresponding cyanohydrin (methylethylketone cyanohydrin) with ammonium carbonate, which has been shown to produce the target compound in good yields.[7]

Below is a conceptual workflow for the synthesis and purification of this compound based on the Bucherer-Bergs reaction.

Caption: Standard analytical workflow for identity and purity confirmation.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as harmful if swallowed. [1][2] GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark) [2]* Signal Word: Warning [2]* Hazard Statement: H302: Harmful if swallowed [1][2]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust formation and inhalation. [4]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or glasses conforming to EN166 or NIOSH standards. [4][5] * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. [4][5] * Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing. [4]3. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

First Aid Measures

-

Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [4]* Skin Contact: Wash off with soap and plenty of water. [5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* Keep away from strong oxidizing agents. [5]* The designated storage class is 11 (Combustible Solids). [2]

References

- This compound. ChemBK. [Link]

- This compound | C6H10N2O2 | CID 82162.

- 5,5-Dimethylhydantoin. Organic Syntheses. [Link]

- The Chemical Intermediate Advantage: Sourcing this compound. LookChem. [Link]

- Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry. [Link]

Sources

- 1. This compound | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 5394-36-5 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Buy this compound | 5394-36-5 [smolecule.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Ethyl-5-methylhydantoin: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-Ethyl-5-methylhydantoin, a heterocyclic compound of significant interest in chemical synthesis and material science. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, analytical characterization, and key applications of this versatile molecule. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 5-ethyl-5-methyl-2,4-imidazolidinedione, belongs to the hydantoin class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms.[1][2] Its structure features ethyl and methyl substituents at the C5 position, rendering this carbon a stereocenter; the compound is typically supplied as a racemic mixture.[3] This substitution pattern dictates its physical properties and reactivity.

The stability of the hydantoin ring, combined with the reactivity of the N-H protons, makes it a valuable intermediate in organic synthesis.[4] Its molecular formula is C₆H₁₀N₂O₂ with a molecular weight of 142.16 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][5] |

| Molecular Weight | 142.16 g/mol | [1][2][5] |

| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [2] |

| CAS Number | 5394-36-5, 16820-12-5 | [5][6] |

| Melting Point | 144-150 °C | [5] |

| Appearance | Liquid; Pellets or Large Crystals | [2] |

| Water Solubility | Approx. 5 g/L (at 25°C) | [1] |

| SMILES | CCC1(C(=O)NC(=O)N1)C | [2] |

| InChIKey | VSJRBQDMBFFHMC-UHFFFAOYSA-N | [2][3] |

Synthesis Methodologies: The Bucherer-Bergs Reaction

The most reliable and industrially prevalent method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1] This multi-component reaction is valued for its operational simplicity and use of readily available starting materials. The reaction proceeds by treating a ketone (in this case, 2-butanone or methyl ethyl ketone) with ammonium carbonate and a cyanide source, such as sodium or potassium cyanide.

The choice of this methodology is underpinned by its efficiency; it forms the complex hydantoin ring in a one-pot synthesis. The mechanism involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement, driven by carbon dioxide (from ammonium carbonate decomposition), yield the final hydantoin product. A 75% yield has been reported for this specific conversion.[7]

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from the robust and validated procedures for similar hydantoins.[7][8]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (0.5 mol), ammonium carbonate (1.1 mol), and 200 mL of a 1:1 ethanol/water mixture.

-

Addition of Cyanide: In a well-ventilated fume hood, carefully add sodium cyanide (0.75 mol) to the mixture. Causality Note: The use of a cyanide salt is critical for the formation of the intermediate cyanohydrin and aminonitrile. Strict safety precautions are mandatory.

-

Reaction Execution: Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically maintained for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated HCl to pH 2-3 to decompose any unreacted cyanide and facilitate product precipitation.

-

Purification: Filter the crude solid product using a Büchner funnel and wash with cold water to remove inorganic salts.

-

Recrystallization: For enhanced purity, dissolve the crude product in a minimal amount of hot water or ethanol, treat with activated charcoal to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under a vacuum.

Synthesis Workflow Diagram

Caption: Bucherer-Bergs synthesis workflow for this compound.

Modern, greener alternatives such as microwave-assisted (2-5 minutes, 76-89% yield) and ultrasonic-assisted (30-60 minutes, 75-98% yield) syntheses offer significant advantages in terms of reduced reaction times and energy consumption.[1]

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential. This multi-faceted approach provides a self-validating system for quality control.

-

Infrared (IR) Spectroscopy: FTIR analysis is a rapid method to confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations (~3200 cm⁻¹) and strong C=O stretching vibrations for the two carbonyl groups in the ring (~1710 and ~1770 cm⁻¹).[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The ¹H NMR spectrum will show distinct signals for the ethyl and methyl protons, while the ¹³C NMR will confirm the presence of the six unique carbon atoms, including the two characteristic carbonyl carbons.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. A molecular ion peak [M]+ at m/z 142.16 would be expected.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis and impurity profiling, a validated GC-MS method is highly effective. The methodology described for the analogous 5,5-dimethylhydantoin can be readily adapted.[9][10]

Protocol: Quantitative Analysis by GC-MS

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards (e.g., 1-50 µg/mL) by serial dilution.

-

Sample Preparation: Dissolve a precisely weighed amount of the test sample in methanol to a known concentration.

-

Extraction (if in matrix): For samples in complex matrices (e.g., biological fluids, food), extract the analyte using ethyl acetate. Evaporate the solvent and reconstitute the residue in methanol.[9] This step is crucial for removing interferences and concentrating the analyte.

-

GC-MS Analysis:

-

Column: Use a non-polar or mid-polarity column (e.g., DB-5ms).

-

Injection: 1 µL injection volume, splitless mode.

-

Oven Program: Start at 150°C, ramp to 250°C at 15°C/min, and hold for 5 minutes.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic fragment ions.

-

-

Quantification: Construct a calibration curve from the standard solutions and determine the concentration of the unknown sample.

Analytical Workflow Diagram

Caption: GC-MS analytical workflow for this compound.

Applications and Industrial Significance

This compound serves as a key building block and active ingredient in various sectors.

-

Chemical Intermediate: Its primary role is as a versatile chemical intermediate.[4] The N-H protons can be substituted to create a wide range of derivatives. For example, chlorination of the nitrogen atoms yields 1,3-dichloro-5-ethyl-5-methylhydantoin, a potent fungicide, herbicide, and microbiocide used in water treatment and as a disinfectant.[1][11] This highlights the compound's utility as a scaffold for creating more complex molecules.

-

Antimicrobial Properties: The parent compound itself has been investigated for its antimicrobial properties.[1] Its ability to act as a precursor to halogenated derivatives, which release hypochlorous acid, is key to its efficacy in disinfectants and sanitizers.[1]

-

Industrial and Laboratory Uses: It is used as a laboratory chemical and as an ion exchange agent in various industrial processes.[2] The U.S. production volumes indicate its widespread use in chemical manufacturing sectors.[2]

Conclusion

This compound is a compound of significant practical importance, defined by its stable heterocyclic core and versatile reactivity. The Bucherer-Bergs reaction remains the cornerstone of its synthesis, offering a robust and scalable route from simple precursors. Modern analytical techniques, particularly GC-MS, provide the necessary tools for rigorous quality control, ensuring its suitability for high-purity applications. Its role as a key intermediate, especially in the production of disinfectants and specialty chemicals, underscores its continued relevance to researchers and industry professionals.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (2024). This compound.

- Global Substance Registration System (GSRS). (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- LookChem. (2026). The Chemical Intermediate Advantage: Sourcing this compound.

- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.

- Lee, J. H., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central.

- Pesticide Action Network. (n.d.). 1,3-Dichloro-5-ethyl-5-methylhydantoin - Chemical Details. Pesticide Info.

- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.

- Nikolova, S., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.

- PubMed. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.

- Análisis Vínicos. (n.d.). This compound.

Sources

- 1. Buy this compound | 5394-36-5 [smolecule.com]

- 2. This compound | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Details - Pesticide Info [pesticideinfo.org]

Spectroscopic Characterization of 5-Ethyl-5-methylhydantoin: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Ethyl-5-methylhydantoin (CAS No. 5394-36-5), a key heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and comprehensive interpretation of its Infrared (IR) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra. By integrating data from authoritative spectral databases with fundamental scientific principles, this guide serves as a definitive reference for the structural elucidation and quality control of this important molecule.

Introduction: The Hydantoin Scaffold

The hydantoin moiety, an imidazolidine-2,4-dione ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably anticonvulsant drugs. This compound is a disubstituted derivative with a chiral center at the C5 position. Its chemical and physical properties make it a valuable building block in organic synthesis and a subject of interest in pharmacological studies.[1] Accurate and unambiguous structural confirmation is paramount for any research or development application, a task for which spectroscopic methods are indispensable.

Chemical Structure:

-

IUPAC Name: 5-ethyl-5-methylimidazolidine-2,4-dione[1]

-

Molecular Formula: C₆H₁₀N₂O₂[2]

-

Molecular Weight: 142.16 g/mol [2]

-

SMILES: CCC1(C(=O)NC(=O)N1)C[1]

Fundamental Principles of Spectroscopic Analysis

A multi-spectroscopic approach is essential for unequivocal structure determination. Each technique provides a unique piece of the molecular puzzle.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies, allowing for their identification. For this compound, IR spectroscopy is crucial for identifying the N-H and carbonyl (C=O) groups of the hydantoin ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: Detects the chemical environment of hydrogen atoms (protons). The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons.

-

¹³C NMR Spectroscopy: Maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional type (e.g., alkyl, carbonyl).

-

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is contingent upon meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible data for this compound.

Sample Preparation

The choice of sample preparation method is dictated by the spectroscopic technique and the physical state of the sample. This compound is a solid at room temperature.[1]

-

NMR Sample Preparation (in DMSO-d₆):

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality Insight: DMSO-d₆ is an excellent solvent for many hydantoin derivatives. Crucially, it is aprotic and its residual proton signal appears at a known chemical shift (~2.50 ppm), avoiding interference with most sample signals. It also allows for the observation of exchangeable N-H protons, which would be lost in solvents like D₂O.

-

-

Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

-

-

FTIR Sample Preparation (ATR Method):

-

Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the clean, empty crystal.

-

Trustworthiness Principle: Recording a background spectrum is a critical self-validating step. It ensures that any signals from the atmosphere (like CO₂) or residual contaminants on the crystal are computationally removed from the final sample spectrum.

-

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.

-

Acquire the spectrum.

-

Data Acquisition Parameters

The following are typical acquisition parameters on a standard 400 MHz NMR spectrometer and a modern FT-IR instrument.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single pulse (e.g., Bruker 'zg30')

-

Number of Scans: 16-64 (averaged to improve signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz (on a 400 MHz system)

-

Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker 'zgpg30')

-

Number of Scans: 512 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

-

-

FT-IR Spectroscopy:

-

Technique: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectroscopic Analysis Workflow Diagram

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic Data and Interpretation

The following data is based on the Spectral Database for Organic Compounds (SDBS), a trusted and authoritative source managed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Infrared (IR) Spectrum Analysis

The IR spectrum provides clear evidence for the key functional groups within the hydantoin ring. The solid-state spectrum (KBr disk) shows characteristic absorptions.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3273, 3196 | Strong | N-H Stretch | Amide (N-H) |

| 2978, 2941, 2883 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1771, 1713 | Strong | C=O Stretch | Carbonyl (Amide) |

| 1416 | Medium | C-N Stretch | Amide |

| 1381 | Medium | C-H Bend (CH₃) | Alkyl |

Interpretation:

-

N-H Stretching: The two strong, slightly broad peaks at 3273 and 3196 cm⁻¹ are characteristic of N-H stretching vibrations in the solid state, where hydrogen bonding is present. This confirms the presence of the two amide groups in the hydantoin ring.

-

C-H Stretching: The peaks just below 3000 cm⁻¹ (2978, 2941, 2883 cm⁻¹) are definitive for sp³ C-H bonds, corresponding to the methyl and ethyl substituents.

-

Carbonyl (C=O) Stretching: The two very strong absorptions at 1771 and 1713 cm⁻¹ are unambiguous evidence for the two carbonyl groups of the dione structure. The presence of two distinct peaks is typical for cyclic imides, often attributed to symmetric and asymmetric stretching modes.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum details the proton environment, confirming the ethyl and methyl groups and their connectivity.

Table 2: ¹H NMR Data for this compound

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 10.58 | s (broad) | 1H | NH (Position 1) |

| b | 8.08 | s (broad) | 1H | NH (Position 3) |

| c | 1.70 | q | 2H | -CH₂ -CH₃ |

| d | 1.25 | s | 3H | C5-CH₃ |

| e | 0.72 | t | 3H | -CH₂-CH₃ |

Interpretation:

-

Amide Protons (a, b): The two downfield signals at 10.58 and 8.08 ppm are characteristic of the amide N-H protons. Their broadness is due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen.

-

C5-Methyl Protons (d): The sharp singlet at 1.25 ppm integrates to 3 protons. As it has no adjacent protons, it appears as a singlet and is assigned to the methyl group directly attached to the C5 quaternary carbon.

-

Ethyl Group Protons (c, e): The classic ethyl group pattern is observed. The signal at 0.72 ppm is a triplet, integrating to 3 protons, assigned to the terminal methyl group (-CH₃). It is split into a triplet by its two neighboring methylene protons. The signal at 1.70 ppm is a quartet, integrating to 2 protons, assigned to the methylene group (-CH₂-). It is split into a quartet by its three neighboring methyl protons. This mutual splitting pattern (quartet and triplet) is definitive proof of an ethyl group.

Caption: ¹H-¹H spin-spin coupling in the ethyl group of the molecule.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the presence of all six carbon atoms in their unique chemical environments.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 177.3 | C =O (Position 4) | Carbonyl |

| 156.9 | C =O (Position 2) | Carbonyl |

| 62.4 | C 5 | Quaternary |

| 30.0 | -CH₂ -CH₃ | Methylene |

| 22.1 | C5-CH₃ | Methyl |

| 8.1 | -CH₂-CH₃ | Methyl |

Interpretation:

-

Carbonyl Carbons: The two signals in the far downfield region at 177.3 and 156.9 ppm are characteristic of carbonyl carbons in an amide or imide environment. Their distinct shifts are due to the different electronic environments at the C2 and C4 positions of the ring.

-

Quaternary Carbon (C5): The signal at 62.4 ppm corresponds to the only quaternary sp³ carbon in the molecule, the chiral center C5, which is bonded to two nitrogen atoms, a methyl group, and an ethyl group.

-

Alkyl Carbons: The three upfield signals correspond to the alkyl carbons. The peak at 30.0 ppm is assigned to the methylene (-CH₂) carbon of the ethyl group. The peaks at 22.1 ppm and 8.1 ppm are assigned to the two methyl (-CH₃) carbons. The C5-methyl is slightly more deshielded than the terminal methyl of the ethyl group.

Integrated Spectroscopic Conclusion

The combined spectroscopic data provides an unambiguous confirmation of the structure of this compound.

-

IR spectroscopy confirms the presence of the core hydantoin functional groups: N-H bonds and two distinct C=O bonds, alongside the alkyl C-H bonds.

-

¹H NMR spectroscopy resolves the proton structure, clearly identifying the two amide protons and the characteristic triplet-quartet pattern of the ethyl group, as well as the singlet for the C5-methyl group. The integration values perfectly match the number of protons in each unique environment.

-

¹³C NMR spectroscopy accounts for all six carbon atoms in the molecule, distinguishing the two carbonyl carbons, the quaternary C5 carbon, the methylene carbon, and the two non-equivalent methyl carbons.

Collectively, these three spectroscopic techniques provide a complementary and self-validating dataset that unequivocally supports the assigned structure of this compound, serving as a reliable benchmark for its identification and quality assessment.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82162, this compound.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).

- Drawell Scientific (n.d.). Sample Preparation for FTIR Analysis.

Sources

The Multifaceted Biological Activities of 5-Ethyl-5-methylhydantoin Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Hydantoin Scaffold

The hydantoin ring, a five-membered heterocyclic structure, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. Among the vast chemical space of hydantoin derivatives, those based on the 5-Ethyl-5-methylhydantoin core have emerged as a particularly promising class of molecules. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, presents field-proven experimental protocols, and offers a framework for the rational design and evaluation of novel this compound-based therapeutic agents. Our narrative is grounded in the principles of scientific integrity, providing not just procedural steps but the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating and robust.

Anticonvulsant Activity: Targeting Neuronal Hyperexcitability

Hydantoin derivatives have a long and successful history in the management of epilepsy. Phenytoin, a structurally related compound, is a cornerstone of anticonvulsant therapy. The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[1][2][3] By binding to the inactive state of these channels, they slow the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies.[3] This selective inhibition of high-frequency firing is crucial for suppressing the abnormal and excessive electrical discharges that characterize seizures, while preserving normal neuronal activity.[2]

Mechanism of Action: Stabilization of Inactivated Sodium Channels

The anticonvulsant effect of this compound derivatives is primarily attributed to their ability to stabilize the inactivated state of voltage-gated sodium channels. This action is both voltage- and use-dependent, meaning the blocking effect is more pronounced in neurons that are rapidly firing, a hallmark of epileptic seizures.[4] This targeted action minimizes global central nervous system depression, a significant advantage over less selective anticonvulsant agents.

Figure 1: Mechanism of anticonvulsant action of this compound derivatives.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a widely accepted preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[5][6] The endpoint of this assay is the abolition of the tonic hindlimb extension phase of the induced seizure.[6]

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsiometer with corneal electrodes

-

Test compound (this compound derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Phenytoin)

-

Topical anesthetic (0.5% tetracaine hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Compound Administration: Divide the animals into groups (n=5-10 per group). Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

-

Seizure Induction:

-

Apply a drop of topical anesthetic to the corneas of each mouse.

-

Place the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[7]

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.

-

Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. Calculate the percentage of protection in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

Antimicrobial Activity: Disrupting Microbial Viability

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydantoin derivatives have demonstrated promising activity against a range of bacteria and fungi.[8] Their mechanisms of action are often multifaceted, targeting essential cellular processes in microorganisms.

Mechanisms of Antimicrobial Action

This compound derivatives can exert their antimicrobial effects through several mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Some derivatives can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[8][9][10]

-

Disruption of Protein Synthesis: By binding to bacterial ribosomes, these compounds can inhibit the translation of essential proteins.[8]

-

Membrane Permeabilization: Certain derivatives can disrupt the integrity of the microbial cell membrane, causing leakage of intracellular contents and cell death.[8][11]

Figure 2: Multifaceted antimicrobial mechanisms of this compound derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]

Materials:

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound derivative)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

-

Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

-

-

Serial Dilution of Test Compound:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the broth medium across the wells of the 96-well plate.[15]

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[14]

Anticancer Activity: Inducing Cell Death in Malignant Cells

The hydantoin scaffold has also been explored for its potential in cancer therapy.[16][17] Derivatives of this compound have shown promise in inhibiting the proliferation of various cancer cell lines.[18][19] Their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and interference with key signaling pathways that are dysregulated in cancer.[20]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which hydantoin derivatives exert their anticancer effects is through the induction of apoptosis. This can be triggered by various cellular stresses, including DNA damage and the disruption of critical signaling pathways. The activation of caspases, a family of proteases, is a central event in the execution of apoptosis.[20]

Figure 3: Induction of apoptosis in cancer cells by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[21] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

-